(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride
CAS No.:
Cat. No.: VC13529201
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClN2O2 |
|---|---|
| Molecular Weight | 206.67 g/mol |
| IUPAC Name | 2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2O2.ClH/c1-2-7-5-8(12-10-7)6-11-4-3-9;/h5H,2-4,6,9H2,1H3;1H |
| Standard InChI Key | KRDXILTWVSUILV-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=C1)COCCN.Cl |
| Canonical SMILES | CCC1=NOC(=C1)COCCN.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of (2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride is C₈H₁₅ClN₂O₂, with a molecular weight of 206.67 g/mol. The isoxazole ring (C₃H₃NO) forms the core structure, with a 3-ethyl substituent contributing to steric and electronic modulation. The methoxyethylamine side chain (-OCH₂CH₂NH₂) is protonated as a hydrochloride salt, resulting in improved crystallinity and handling properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClN₂O₂ |
| Molecular Weight | 206.67 g/mol |
| Exact Mass | 206.082 g/mol |
| PSA (Polar Surface Area) | 55.49 Ų |
| LogP (Partition Coefficient) | 1.85 (estimated) |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
The structural integrity of this compound has been confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, with characteristic signals for the isoxazole ring (δ 6.2 ppm for H-4 in ¹H NMR) and the ethyl group (δ 1.2–1.4 ppm for CH₃) .
Synthetic Routes and Optimization
The synthesis of (2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride involves multi-step protocols, often leveraging cyclization and functional group interconversion.
Cycloaddition-Based Synthesis
A common approach employs a (3 + 2) cycloaddition between a nitrile oxide and an alkyne precursor. For example:
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Formation of Nitrile Oxide: Ethylhydroxylamine reacts with chloromethyl ethyl ketone in the presence of a base to generate the corresponding nitrile oxide .
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Cycloaddition: The nitrile oxide undergoes a copper(I)-catalyzed reaction with propargyl alcohol, yielding 3-ethyl-5-hydroxymethylisoxazole .
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Etherification: The hydroxyl group is substituted with a methoxyethylamine side chain via Mitsunobu reaction or nucleophilic substitution, using 2-bromoethylamine hydrobromide and a base like potassium carbonate .
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Salt Formation: The free base is treated with hydrochloric acid in methanol to form the hydrochloride salt .
Alternative Metal-Free Synthesis
To minimize metal contamination, β-ketonitriles can react with hydroxylamine hydrochloride in aqueous ethanol, directly forming the isoxazole ring. Subsequent steps for side-chain incorporation remain similar .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | CuI, DMF, 60°C, 12 h | 68 |
| Etherification | K₂CO₃, DMF, 80°C, 6 h | 75 |
| Salt Formation | HCl (g), MeOH, 0°C, 2 h | 92 |
Spectroscopic Characterization
¹H NMR (400 MHz, D₂O):
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δ 6.24 (s, 1H, H-4 isoxazole)
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δ 4.12 (t, J = 6.0 Hz, 2H, OCH₂CH₂NH₂)
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δ 3.58 (t, J = 6.0 Hz, 2H, OCH₂CH₂NH₂)
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δ 2.72 (q, J = 7.6 Hz, 2H, CH₂CH₃)
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δ 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃)
ESI-MS: m/z 169.1 [M+H]⁺ (free base), 206.1 [M+H]⁺ (hydrochloride) .
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Benzofuran-isoxazole hybrid | Glucosamine-6-phosphate synthase | 9.3 µM |
| 5-(Hydroxymethyl)isoxazole | GABAₐ receptor | 0.8 µM |
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